

# Application Notes and Protocols: UK-371804 Hydrochloride

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## Compound of Interest

Compound Name: UK-371804 hydrochloride

Cat. No.: B2613968

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## Introduction

**UK-371804 hydrochloride** is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA).<sup>[1][2][3][4]</sup> It demonstrates high affinity for uPA with an inhibition constant ( $K_i$ ) of 10 nM.<sup>[1][2][3][4][5][6]</sup> This compound exhibits significant selectivity, being 4,000-fold more selective for uPA over tissue plasminogen activator (tPA) and 2,700-fold over plasmin.<sup>[1][2][4][6]</sup> These characteristics make UK-371804 a valuable tool for investigating the physiological and pathological roles of uPA, particularly in areas such as cancer metastasis, angiogenesis, and wound healing.

## Physicochemical and Pharmacokinetic Properties

A summary of the key properties of **UK-371804 hydrochloride** is provided below.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>16</sub> ClN <sub>5</sub> O <sub>4</sub> S·HCl	[4]
Molecular Weight	422.29 g/mol	[1][4]
CAS Number	256476-36-5	[4]
Inhibition Constant (K <sub>i</sub> )	10 nM for uPA	[1][2][3][4][5][6]
IC <sub>50</sub>	0.89 μM for exogenous uPA in human chronic wound fluid	[1][2][5][6]

## Signaling Pathway

UK-371804 acts by directly inhibiting the enzymatic activity of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in the conversion of the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, is a broad-spectrum protease that degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs). This cascade is crucial for tissue remodeling, cell migration, and invasion. By inhibiting uPA, UK-371804 effectively blocks this entire downstream pathway.

Caption: The uPA signaling pathway and the inhibitory action of UK-371804.

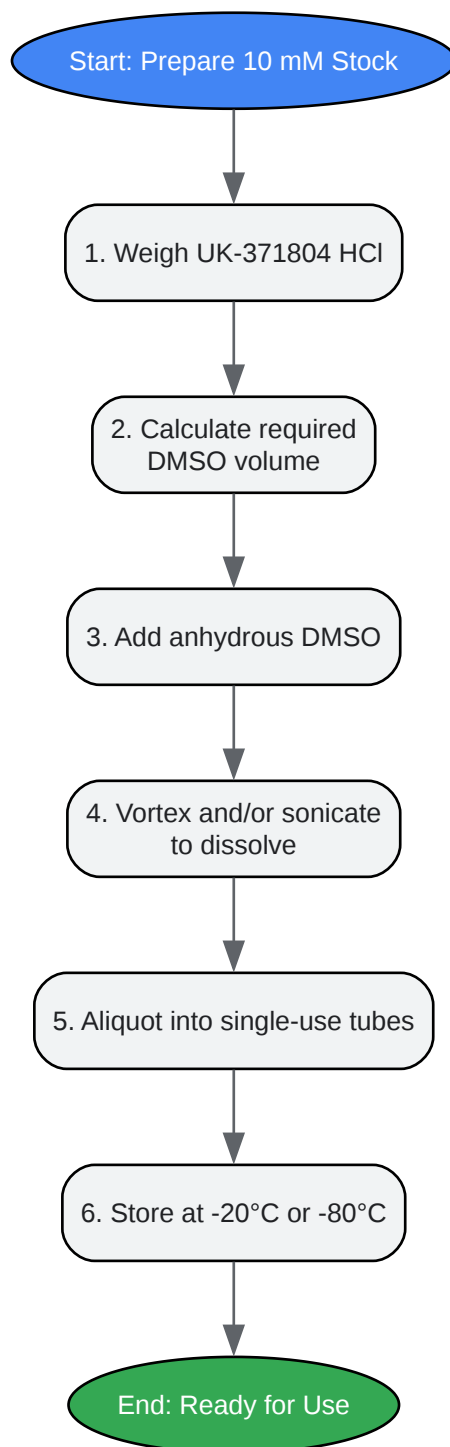
## Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of **UK-371804 hydrochloride** in common laboratory solvents.

Solvent	Solubility	Notes
DMSO	≥ 8.33 mg/mL (21.59 mM)	Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5]
Water	Insoluble	[1]
Ethanol	Insoluble	[1]

## Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **UK-371804 hydrochloride** in DMSO.



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Caption: Workflow for preparing a **UK-371804 hydrochloride** stock solution.

Materials:

- **UK-371804 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **UK-371804 hydrochloride** powder in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of the compound.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the powder. For 4.22 mg, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.<sup>[5]</sup> Ensure that the solution is clear and free of particulates before use.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.<sup>[1][5]</sup> Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).<sup>[5]</sup>

## Experimental Protocols

### In Vitro uPA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **UK-371804 hydrochloride** against uPA in a cell-free system using a chromogenic substrate.

Materials:

- Human urokinase-type plasminogen activator (uPA)
- Chromogenic uPA substrate (e.g., S-2444)
- Assay buffer (e.g., Tris-HCl, pH 8.5)
- **UK-371804 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare Reagents:
  - Dilute the uPA enzyme to the desired working concentration in assay buffer.
  - Prepare a series of dilutions of **UK-371804 hydrochloride** from the stock solution in assay buffer. Include a vehicle control (DMSO) without the inhibitor.
  - Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
- Assay Protocol:
  - Add a defined volume of the diluted UK-371804 or vehicle control to each well of the 96-well plate.
  - Add the diluted uPA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  - Initiate the reaction by adding the chromogenic substrate to each well.
  - Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for S-2444) over time using a microplate reader.
- Data Analysis:

- Calculate the rate of reaction (V) for each concentration of the inhibitor.
- Plot the reaction rate as a function of the inhibitor concentration.
- Determine the IC<sub>50</sub> value by fitting the data to a suitable dose-response curve.

## Cell Invasion Assay (Boyden Chamber)

This protocol outlines the use of **UK-371804 hydrochloride** to investigate its effect on cancer cell invasion through a basement membrane extract (BME)-coated transwell insert.

### Materials:

- Cancer cell line known to express uPA (e.g., MDA-MB-231)
- Transwell inserts with a porous membrane (e.g., 8 µm pore size)
- Basement Membrane Extract (BME) (e.g., Matrigel)
- Cell culture medium (with and without serum)
- **UK-371804 hydrochloride** stock solution
- Cotton swabs
- Staining solution (e.g., Crystal Violet)
- Microscope

### Procedure:

- Prepare Transwell Inserts: Coat the upper surface of the transwell inserts with a thin layer of BME and allow it to solidify.
- Cell Seeding:
  - Harvest and resuspend the cancer cells in serum-free medium.

- Treat the cells with various concentrations of **UK-371804 hydrochloride** or a vehicle control for a specified pre-incubation time.
- Seed the treated cells into the upper chamber of the BME-coated transwell inserts.
- Invasion:
  - Add serum-containing medium (as a chemoattractant) to the lower chamber.
  - Incubate the plate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
- Quantification:
  - After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
  - Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
  - Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
- Data Analysis:
  - Compare the number of invading cells in the UK-371804-treated groups to the vehicle control group to determine the effect of the inhibitor on cell invasion.

## Storage and Stability

Proper storage is essential to maintain the activity of **UK-371804 hydrochloride**.

Form	Storage Temperature	Stability
Powder	-20°C	3 years
4°C	2 years	
In Solvent (DMSO)	-80°C	2 years
-20°C	1 year	

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][5] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[5]

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